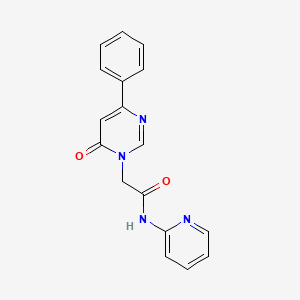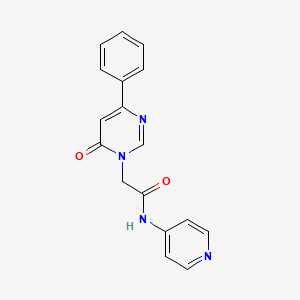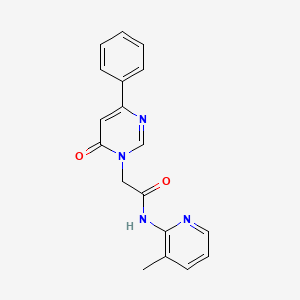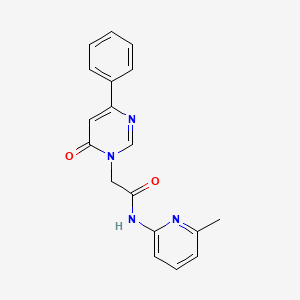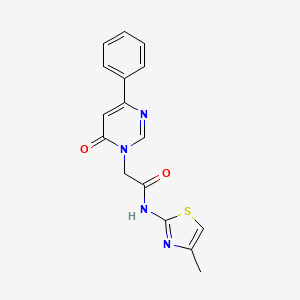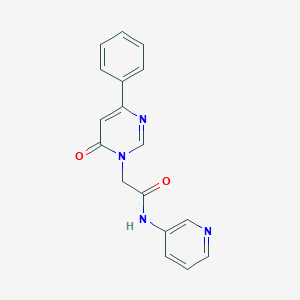
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, or 2-PPA, is a small molecule that has been widely studied for its potential applications in drug discovery and development. It is a member of the pyrimidine family and is composed of a pyridine ring fused with a pyrrole ring. 2-PPA has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and dihydroorotate dehydrogenase (DHODH). It has also been investigated for its potential to modulate the activity of several nuclear receptors, including the estrogen receptor (ER) and the peroxisome proliferator-activated receptor (PPAR).
Aplicaciones Científicas De Investigación
2-PPA has been studied for its potential applications in drug discovery and development. It has been investigated for its ability to act as an inhibitor of several enzymes, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been studied for its potential to modulate the activity of several nuclear receptors, including the ER and the PPAR. Furthermore, 2-PPA has been explored for its potential to modulate the activity of several transcription factors, such as NF-κB and AP-1.
Mecanismo De Acción
2-PPA has been shown to act as an inhibitor of several enzymes, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been demonstrated to modulate the activity of several nuclear receptors, including the ER and the PPAR. The mechanism of action of 2-PPA is not fully understood, but it is believed to involve the binding of 2-PPA to the active sites of these enzymes and receptors, resulting in the inhibition or modulation of their activity.
Biochemical and Physiological Effects
2-PPA has been studied for its potential to modulate the activity of several enzymes and receptors. In vitro studies have demonstrated that 2-PPA is able to inhibit the activity of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been shown to modulate the activity of several nuclear receptors, including the ER and the PPAR. The effects of 2-PPA on these enzymes and receptors have been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-PPA has several advantages for use in laboratory experiments. It is a small molecule, making it relatively easy to synthesize and handle. In addition, it is relatively inexpensive and can be synthesized in a two-step reaction. However, there are some limitations to using 2-PPA in laboratory experiments. For example, it is not a highly selective inhibitor of enzymes and receptors, meaning that it may have off-target effects that could interfere with experimental results.
Direcciones Futuras
There are a number of potential future directions for the study of 2-PPA. These include further investigation of its mechanism of action, its potential applications in drug discovery and development, and its potential to modulate the activity of other enzymes and receptors. In addition, the potential therapeutic applications of 2-PPA, such as its potential to treat cancer and inflammatory diseases, could be explored. Finally, further research into the safety and efficacy of 2-PPA could be conducted to determine its potential as a therapeutic agent.
Métodos De Síntesis
2-PPA is synthesized in a two-step reaction. The first step involves the condensation of 4-hydroxybenzaldehyde and pyridine-3-carboxylic acid to form an aldol intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the desired 2-PPA. This synthesis method has been shown to be efficient and cost-effective, making it an attractive option for the production of 2-PPA.
Propiedades
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(20-14-7-4-8-18-10-14)11-21-12-19-15(9-17(21)23)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGHSNTOZGLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541323.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)
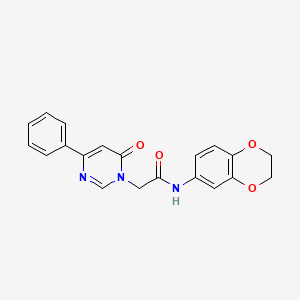
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
